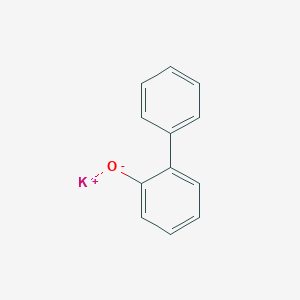

o-Phenylphenol potassium salt

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Use in Cosmetics and Safety Concerns : OPP is used as a preservative in cosmetics, but its safety has been questioned. The Scientific Committee on Consumer Safety revised the opinion on OPP, noting it may be an endocrine disruptor and suggesting a revision of its maximum authorized concentration in cosmetics due to low safety margins (Bernauer, 2016).

Toxicological Assessment and Health Impacts : OPP and its salts have been extensively studied for their toxic effects. They are used as fungicides and disinfectants, with low acute toxicity but potential irritant properties. Studies in animals showed no evidence of estrogen-like or other endocrine effects, and no reproductive effects at high doses. However, male mice in one study showed an increased incidence of liver tumors (Bomhard et al., 2002).

Genetic Alterations and Bladder Cancer : Studies have shown that OPP can cause cellular and chromosomal alterations in rat bladder cells. There is evidence of micronuclei formation, cell proliferation, and potential chromosomal damage, highlighting concerns about its carcinogenic potential (Balakrishnan et al., 2002).

Environmental Concerns and Adsorption Properties : OPP poses risks to the ecological environment and physical health due to its widespread use as a fungicide and disinfectant. Studies on its adsorption mechanism on zeolites suggest that pore filling and hydrophobic effect are main mechanisms for its adsorption, which is significant for environmental remediation efforts (Hou et al., 2020).

Biodegradation and Wastewater Treatment : OPP's widespread use in fruit packaging plants leads to the production of large wastewater volumes. A Sphingomonas strain capable of degrading OPP rapidly and using it as an energy source was isolated, showing potential for biodepuration treatment systems and bioremediation strategies (Perruchon et al., 2016).

Radioprotective Properties : A study explored the radioprotective effect of a synthetic antioxidant, the potassium salt of -β(4-hydroxi-3.5 ditert.butylphenyl)-propionic acid, which showed potential for radioprotective therapy in low-level irradiation scenarios, including those experienced by Chernobyl accident participants (Burlakova et al., 2002).

Carcinogenicity Studies : Several studies have been conducted on the carcinogenicity of OPP, particularly focusing on its effects on the urinary bladder. These studies have aimed to understand the mechanisms underlying its carcinogenic effects and assess risks to humans at lower exposure levels (Appel, 2000).

Influence on DNA Damage : Research has indicated that OPP metabolites can cause oxidative DNA damage, which might lead to mutations and carcinogenesis. The potential of OPP to induce DNA strand breakage and the formation of oxidative DNA lesions like 8-oxodG has been a significant focus of these studies (Murata et al., 1999).

Safety and Hazards

In experimental animals, toxicity after single oral and dermal administration of these compounds is low. For the skin and mucous membranes, OPP has to be considered as irritating, and SOPP and POPP as corrosive . Both sodium and potassium salts of OPP may have greater skin penetration and potentially more potent toxic effects than OPP due to higher systemic exposure .

Eigenschaften

CAS-Nummer |

13707-65-8 |

|---|---|

Molekularformel |

C12H10KO |

Molekulargewicht |

209.30 g/mol |

IUPAC-Name |

potassium;2-phenylphenolate |

InChI |

InChI=1S/C12H10O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H; |

InChI-Schlüssel |

LEUKGHVZJCKWMI-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+] |

SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2O.[K] |

Andere CAS-Nummern |

13707-65-8 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

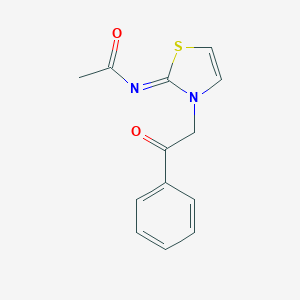

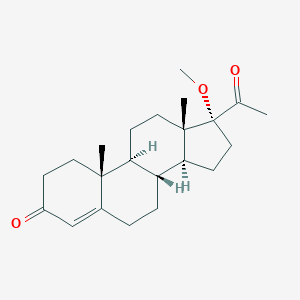

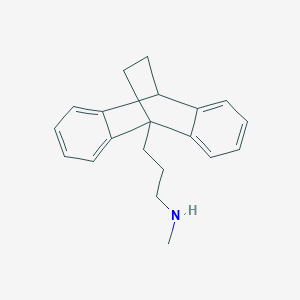

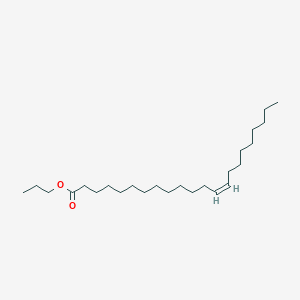

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

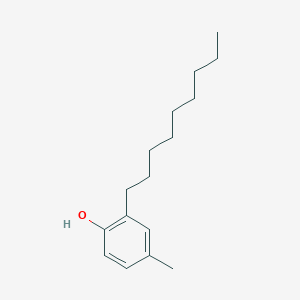

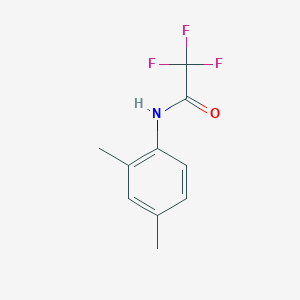

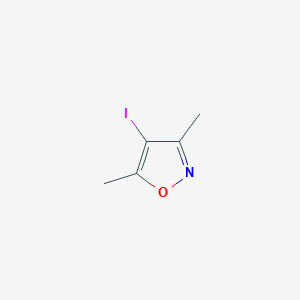

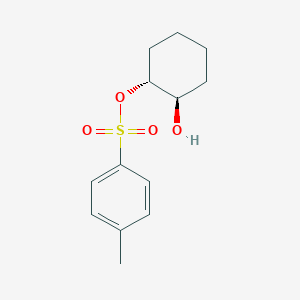

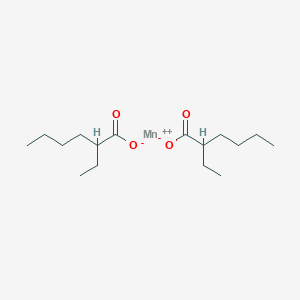

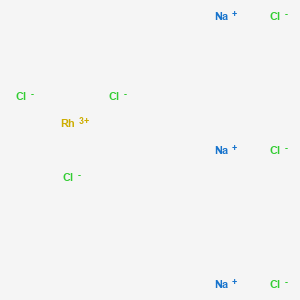

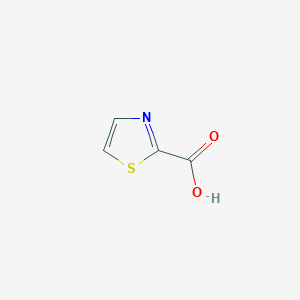

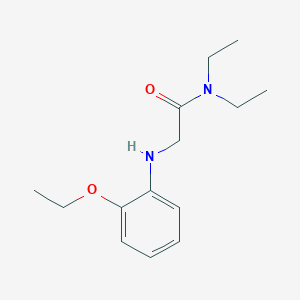

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.